![molecular formula C15H11N3 B6317526 6-Methyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 66373-63-5](/img/structure/B6317526.png)

6-Methyl[1,3]benzimidazo[1,2-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

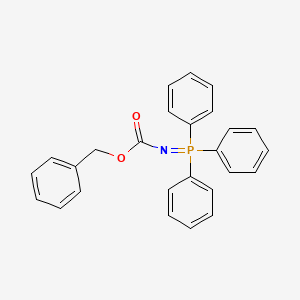

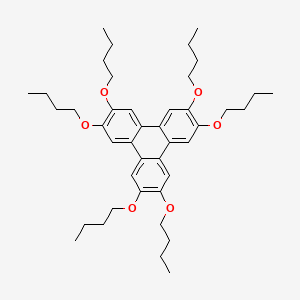

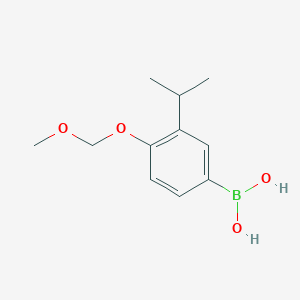

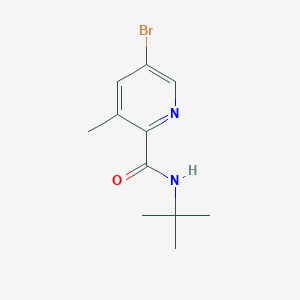

6-Methylbenzimidazo[1,2-c]quinazoline is a heterocyclic compound with the molecular formula C15H11N3 . It is a part of the quinazoline family, which is known for its wide range of biological properties .

Synthesis Analysis

Quinazolines, including 6-Methylbenzimidazo[1,2-c]quinazoline, can be synthesized using transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . A series of novel 6-substituted 2-(benzo[4,5]imidazo[1,2-c]quinazolin-5(6H)-yl)acetic acids were synthesized and characterized .Molecular Structure Analysis

The molecular structure of 6-Methylbenzimidazo[1,2-c]quinazoline includes a benzimidazole fused with a quinazoline . The InChI string isInChI=1S/C15H11N3/c1-10-16-12-7-3-2-6-11 (12)15-17-13-8-4-5-9-14 (13)18 (10)15/h2-9H,1H3 . The Canonical SMILES is CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 . Physical And Chemical Properties Analysis

The molecular weight of 6-Methylbenzimidazo[1,2-c]quinazoline is 233.27 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.095297364 g/mol . Its topological polar surface area is 30.2 Ų .Scientific Research Applications

- Researchers have investigated the anticancer potential of 6-Methylbenzimidazo[1,2-c]quinazoline. Its structural resemblance to other quinazoline derivatives suggests possible interactions with cellular targets involved in cancer progression. Further studies explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .

- 6-Methylbenzimidazo[1,2-c]quinazoline exhibits promising antimicrobial properties. Researchers have evaluated its efficacy against bacterial and fungal pathogens. Investigations include determining minimum inhibitory concentrations (MIC) and assessing its mode of action. This compound could contribute to novel antimicrobial drug development .

- A derivative of 6-Methylbenzimidazo[1,2-c]quinazoline, specifically 2-Methyl-6 propyl benzo[4,5]imidazo[1,2-c]quinazoline, has shown potent activity against Mycobacterium tuberculosis. With an MIC value of 0.78 µg/mL, it holds promise as an anti-tubercular agent .

- Quinazoline-based compounds often interact with protein kinases, making them attractive candidates for kinase inhibition studies. Researchers explore whether 6-Methylbenzimidazo[1,2-c]quinazoline can modulate kinase activity, potentially impacting cellular signaling pathways .

- Some quinazoline derivatives exhibit neuroprotective properties. Investigations into 6-Methylbenzimidazo[1,2-c]quinazoline’s impact on neuronal health, neuroinflammation, and oxidative stress may reveal its therapeutic potential for neurodegenerative diseases .

- The unique electronic properties of quinazoline-based compounds make them interesting for optoelectronic applications. Researchers explore the photophysical behavior of 6-Methylbenzimidazo[1,2-c]quinazoline, including its fluorescence properties and potential use in sensors or imaging agents .

Anticancer Properties

Antimicrobial Activity

Tuberculosis Treatment

Kinase Inhibition

Neuroprotective Effects

Photophysical Applications

Future Directions

Quinazoline derivatives, including 6-Methylbenzimidazo[1,2-c]quinazoline, have drawn considerable attention due to their wide range of biological properties . Future research may focus on synthesizing new quinazolinone derivatives with potent antimicrobial activity . Additionally, the alteration of the quinazoline scaffold with different substituents may also be a potential direction for future research .

Mechanism of Action

Target of Action

6-Methylbenzimidazo[1,2-c]quinazoline is a type of quinazoline, which are known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function.

Mode of Action

The compound interacts with its targets, the chromatin-associated proteins, by binding to them and inhibiting their function . This interaction results in changes in the transcriptional activity of genes, which can lead to alterations in cellular function.

Biochemical Pathways

The inhibition of chromatin-associated proteins affects various biochemical pathways. For instance, quinazolines have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that plays a key role in the regulation of gene expression.

Result of Action

The molecular and cellular effects of 6-Methylbenzimidazo[1,2-c]quinazoline’s action are largely dependent on the specific targets it interacts with. Given its inhibition of chromatin-associated proteins, it can be expected to cause changes in gene expression, which can subsequently lead to alterations in cellular function .

properties

IUPAC Name |

6-methylbenzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-10-16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)18(10)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIDXSKSTZTFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346905 |

Source

|

| Record name | 6-methyl[1,3]benzimidazo[1,2-c]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5677-78-1 |

Source

|

| Record name | 6-methyl[1,3]benzimidazo[1,2-c]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)